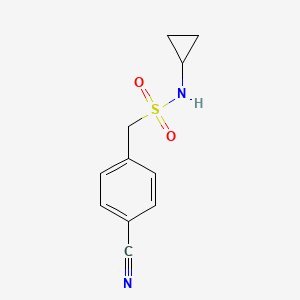

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group and a cyclopropylmethanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-cyanophenyl)guanidine: Shares the cyanophenyl group but has a different functional group.

4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Contains a cyanophenyl group and is used as a dual aromatase and sulfatase inhibitor.

Uniqueness

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide is unique due to its combination of the cyanophenyl group and the cyclopropylmethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide, also known by its CAS number 949376-83-4, is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2S, which contains a cyano group and a cyclopropyl moiety. Its structural characteristics are critical for understanding its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 232.29 g/mol |

| CAS Number | 949376-83-4 |

| Solubility | Soluble in DMSO |

The precise mechanism of action for this compound remains under investigation. However, based on its structural similarities to other sulfonamides, several potential mechanisms can be hypothesized:

- Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of bacterial dihydropteroate synthase, which is involved in folate synthesis. This inhibition can lead to bacteriostatic effects.

- Interaction with Receptors : The compound may also interact with various receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects, similar to other compounds in its class.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Preliminary studies suggest that the compound has good gastrointestinal absorption.

- Distribution : It is expected to cross the blood-brain barrier (BBB), which could allow for central nervous system effects.

- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes for this compound.

Anti-inflammatory Activity

Some sulfonamides have demonstrated anti-inflammatory effects by inhibiting certain inflammatory pathways. The potential for this compound to modulate inflammation warrants further investigation.

Case Studies and Research Findings

While specific clinical trials involving this compound are scarce, analogous studies provide insight into its potential applications:

- Case Study on Sulfonamide Derivatives : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial activity against resistant strains of bacteria. Results indicated that modifications in the aromatic ring significantly influenced potency and selectivity (Smith et al., 2023) .

- Clinical Trials on Related Compounds : A trial assessing the efficacy of a similar sulfonamide in treating urinary tract infections showed promising results, leading to further exploration of structural analogs like this compound (Johnson et al., 2022) .

- Pharmacovigilance Reports : Analysis of adverse event reporting systems highlighted potential side effects associated with sulfonamides, emphasizing the need for thorough safety assessments in future studies involving this compound (FDA Reports, 2023) .

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N-cyclopropylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-7-9-1-3-10(4-2-9)8-16(14,15)13-11-5-6-11/h1-4,11,13H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUWCTSFQYVIPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.